molecular formula C51H70BrClN4O2 B12386340 (N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide

(N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide

Cat. No.: B12386340
M. Wt: 886.5 g/mol
InChI Key: HOYKSTIKFRMFJO-RYLUSSPCSA-M
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Description

(N,N’-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including indolium, carbamimidoyl, and halogenated cyclohexene, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the indolium core, the introduction of the carbamimidoyl group, and the halogenation of the cyclohexene ring. Each step would require specific reagents and conditions, such as:

    Formation of Indolium Core: This step might involve the reaction of an indole derivative with an alkylating agent under acidic conditions.

    Introduction of Carbamimidoyl Group: This could be achieved by reacting a suitable amine with a carbodiimide reagent.

    Halogenation of Cyclohexene Ring: This step might involve the use of a halogenating agent like N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The indolium core can be oxidized to form quinonoid structures.

    Reduction: The carbamimidoyl group can be reduced to form amines.

    Substitution: The halogenated cyclohexene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinonoid derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving indolium derivatives.

    Medicine: As a potential therapeutic agent due to its unique chemical properties.

    Industry: As a precursor for the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example:

    In Biological Systems: The indolium core might interact with biological targets such as enzymes or receptors, modulating their activity.

    In Chemical Reactions: The carbamimidoyl group might act as a nucleophile or electrophile, participating in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Indolium Derivatives: Compounds with similar indolium cores, such as indole-3-acetic acid.

    Carbamimidoyl Compounds: Compounds with similar carbamimidoyl groups, such as dicyclohexylcarbodiimide.

    Halogenated Cyclohexenes: Compounds with similar halogenated cyclohexene rings, such as chlorocyclohexane.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the indolium core, carbamimidoyl group, and halogenated cyclohexene ring makes it a versatile molecule for various scientific research and industrial applications.

Properties

Molecular Formula

C51H70BrClN4O2

Molecular Weight

886.5 g/mol

IUPAC Name

(N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide

InChI

InChI=1S/C51H70ClN4O2.BrH/c1-6-55-43-29-17-15-27-41(43)50(2,3)45(55)34-32-37-21-20-22-38(48(37)52)33-35-46-51(4,5)42-28-16-18-30-44(42)56(46)36-19-9-14-31-47(57)58-49(53-39-23-10-7-11-24-39)54-40-25-12-8-13-26-40;/h15-18,27-30,32-34,39-40,46H,6-14,19-26,31,35-36H2,1-5H3,(H,53,54);1H/q+1;/p-1/b34-32+,38-33+;

InChI Key

HOYKSTIKFRMFJO-RYLUSSPCSA-M

Isomeric SMILES

CC[N+]1=C(C(C2=CC=CC=C21)(C)C)/C=C/C3=C(/C(=C/CC4C(C5=CC=CC=C5N4CCCCCC(=O)OC(=NC6CCCCC6)NC7CCCCC7)(C)C)/CCC3)Cl.[Br-]

Canonical SMILES

CC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=CC3=C(C(=CCC4C(C5=CC=CC=C5N4CCCCCC(=O)OC(=NC6CCCCC6)NC7CCCCC7)(C)C)CCC3)Cl.[Br-]

Origin of Product

United States

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